molecular formula C15H23ClN2O2 B13093375 Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate

Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate

Cat. No.: B13093375
M. Wt: 298.81 g/mol
InChI Key: CWABKZVBLWEFDJ-UHFFFAOYSA-N
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Description

Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate is an organic compound with the molecular formula C15H23ClN2O2 It is a derivative of carbamate, which is an organic compound derived from carbamic acid

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

tert-butyl N-[4-amino-4-(3-chlorophenyl)butyl]carbamate

InChI

InChI=1S/C15H23ClN2O2/c1-15(2,3)20-14(19)18-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9,17H2,1-3H3,(H,18,19)

InChI Key

CWABKZVBLWEFDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate typically involves multiple steps. One common method involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the 4-amino-4-(3-chlorophenyl)butyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified carbamate compounds.

Scientific Research Applications

Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of functional groups allows for diverse chemical reactions and interactions, making it valuable in various research and industrial contexts .

Biological Activity

Tert-butyl (4-amino-4-(3-chlorophenyl)butyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article discusses the biological activity of this compound, including its mechanisms of action, effects on cellular models, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C12H18ClN2O2
  • Molecular Weight : 250.74 g/mol

This structure features a tert-butyl group, an amino group, and a chlorophenyl moiety, which are crucial for its biological interactions.

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of β-secretase : The compound has been shown to inhibit β-secretase activity, which is significant in the context of Alzheimer's disease as it prevents the cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta (Aβ) peptide formation. The inhibitory concentration (IC50) was reported at 15.4 nM .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), which can enhance cholinergic neurotransmission and potentially improve cognitive function in neurodegenerative conditions .

Neuroprotective Effects

Research indicates that this compound offers protective effects against neurotoxic agents:

  • Astrocytic Protection : In vitro studies demonstrated that this compound could increase cell viability in astrocytes exposed to Aβ1-42. The presence of the compound improved cell viability from 43.78% to 62.98% when co-administered with Aβ1-42, suggesting a protective role against oxidative stress induced by neurotoxic peptides .
  • Cytokine Modulation : The compound was found to reduce levels of tumor necrosis factor-alpha (TNF-α), which is often elevated in neuroinflammatory conditions associated with Alzheimer's disease. However, the reduction was not statistically significant compared to controls, indicating a need for further investigation into its efficacy .

Case Studies

A notable case study involved the administration of this compound in an animal model treated with scopolamine, a drug known to induce cognitive deficits. The study aimed to evaluate the compound's effect on oxidative stress markers such as malondialdehyde (MDA). Results showed that while there was a reduction in MDA levels compared to scopolamine-treated controls, it was less effective than galantamine, another cholinesterase inhibitor .

Summary of Research Findings

Study FocusFindings
β-secretase Inhibition IC50 = 15.4 nM; significant reduction in Aβ formation
Acetylcholinesterase Inhibition K_i = 0.17 μM; potential cognitive enhancement through increased acetylcholine levels
Astrocyte Viability Increased from 43.78% to 62.98% when treated with Aβ1-42 and the compound
Cytokine Levels Reduction in TNF-α; no significant difference observed compared to control
Oxidative Stress Markers Reduction in MDA levels but less effective than galantamine

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